3-(Pyrimidin-2-yloxy)benzoic acid
Overview
Description
3-(Pyrimidin-2-yloxy)benzoic acid: is a heterocyclic compound with the molecular formula C11H8N2O3. . It is known for its role in various synthetic and medicinal chemistry applications.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have shown significant anticancer activities against targeted receptor proteins .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit cell growth .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth .
Result of Action
It is known that pyrimidine derivatives can inhibit cell growth, which could potentially lead to anticancer effects .
Action Environment
Factors such as light exposure and the presence of other chemicals could potentially affect the photodegradation of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid typically involves the reaction of 2-chloropyrimidine with 3-hydroxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrimidin-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives, while oxidation and reduction can modify the benzoic acid moiety.
Scientific Research Applications
3-(Pyrimidin-2-yloxy)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and antimicrobial activities.
2-(Pyrimidin-2-yloxy)benzoic acid derivatives: Similar in structure but may have different substituents on the pyrimidine or benzoic acid rings.
Uniqueness: 3-(Pyrimidin-2-yloxy)benzoic acid is unique due to its specific combination of a pyrimidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-pyrimidin-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974234 | |
Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-19-2 | |
Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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